rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride
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Overview
Description
rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring and a hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride typically involves multiple steps, including the formation of the piperidine ring and the hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole core. Common reagents used in these reactions include tert-butyl esters, piperidine derivatives, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- rac-tert-butyl(3aR,6aR)-octahydropyrrolo[3,4-b]pyrrole-5-carboxylate
- tert-butyl rac-(3aR,6aS)-4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- rac-tert-butyl N-[(3R,4R)-3-(hydroxymethyl)piperidin-4-yl]carbamate
Uniqueness
rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole core sets it apart from other similar compounds, making it valuable for specialized applications .
Properties
Molecular Formula |
C15H26ClN3O4 |
---|---|
Molecular Weight |
347.84 g/mol |
IUPAC Name |
tert-butyl (3aR,6aS)-2-oxo-3-piperidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H25N3O4.ClH/c1-15(2,3)22-13(19)17-8-11-12(9-17)21-14(20)18(11)10-4-6-16-7-5-10;/h10-12,16H,4-9H2,1-3H3;1H/t11-,12+;/m1./s1 |
InChI Key |
NRFYYFZUGHKJPF-LYCTWNKOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)OC(=O)N2C3CCNCC3.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OC(=O)N2C3CCNCC3.Cl |
Origin of Product |
United States |
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